Product packaging for L-PHENYLALANINE-N-T-BOC (RING-D5)(Cat. No.:)

L-PHENYLALANINE-N-T-BOC (RING-D5)

Cat. No.: B1579776
M. Wt: 270.34
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Enrichment and N-tert-Butoxycarbonyl (Boc) Protection in Amino Acid Derivatives

The specific features of L-Phenylalanine-N-t-BOC (ring-D5) – deuterium enrichment on the aromatic ring and the N-Boc protecting group – are deliberately engineered for distinct scientific purposes.

Deuterium Enrichment: The substitution of hydrogen with deuterium in the phenyl ring of phenylalanine creates a heavier, stable version of the amino acid. This "heavy" amino acid can be used as a tracer in metabolic studies. When introduced into a biological system, the deuterated phenylalanine participates in metabolic reactions just like its natural counterpart. By using mass spectrometry to track the incorporation of the deuterium label into newly synthesized proteins and other metabolites, researchers can gain detailed insights into the dynamics of these processes. researchgate.netnih.gov The deuterium-carbon bond is also stronger than the hydrogen-carbon bond, which can slow down metabolic degradation and provide a tool to study reaction mechanisms. mdpi.com

N-tert-Butoxycarbonyl (Boc) Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids during peptide synthesis. nih.govpeptide.comlibretexts.org Its primary role is to prevent the amine group from participating in unwanted side reactions while the carboxyl group of the amino acid is activated for peptide bond formation. biosynth.com The Boc group is stable under many reaction conditions but can be easily removed with a mild acid treatment, a process that is "orthogonal" to the conditions used for other protecting groups and for cleaving the finished peptide from its solid support. peptide.comlibretexts.org This selective removal is crucial for the stepwise and controlled assembly of peptides with a specific amino acid sequence. libretexts.org

Overview of Key Research Paradigms and Disciplines Utilizing L-Phenylalanine-N-T-BOC (RING-D5)

The unique properties of L-Phenylalanine-N-t-BOC (ring-D5) make it a valuable reagent in several key research areas:

Proteomics and Protein Turnover Studies: This is a primary application area. By introducing L-Phenylalanine-N-t-BOC (ring-D5) into cell cultures or animal models, researchers can measure the rate of protein synthesis. As new proteins are made, they will incorporate the deuterated phenylalanine. By analyzing protein samples at different time points using mass spectrometry, the rate of incorporation, and thus the rate of protein turnover, can be accurately determined. researchgate.netnih.gov This information is critical for understanding cellular regulation, disease states, and the effects of drugs.

Metabolic Research: The deuterated phenyl ring serves as a tracer to follow the metabolic fate of phenylalanine. This can be used to study various metabolic pathways, including its conversion to tyrosine. nih.gov Such studies are important for understanding metabolic disorders and the impact of diet and disease on amino acid metabolism.

Peptide Synthesis: As a Boc-protected amino acid, this compound is a key building block in the synthesis of peptides that are isotopically labeled. These labeled peptides can then be used as internal standards for quantitative mass spectrometry assays, in nuclear magnetic resonance (NMR) studies to determine protein structure, or as probes to study enzyme mechanisms and protein-protein interactions. isotope.comnih.gov

Drug Development and Pharmacokinetics: Deuterated compounds are increasingly being used in drug development. The stronger carbon-deuterium bond can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. mdpi.comnih.gov Studying the metabolism of deuterated analogs of phenylalanine can provide valuable data for the design of new therapeutic agents.

Interactive Data Table: Properties of L-Phenylalanine-N-t-BOC (ring-D5)

PropertyValueSource
Molecular Formula C₁₄H₁₄D₅NO₄
Molecular Weight 270.34 g/mol isotope.comlgcstandards.com
CAS Number (Labeled) 121695-40-7 isotope.comlgcstandards.com
Chemical Purity >95% lgcstandards.com
Isotopic Purity (Deuterium) 98%+ lumiprobe.com

Properties

Molecular Weight

270.34

Purity

98%

Origin of Product

United States

Sophisticated Synthetic Methodologies for L Phenylalanine N T Boc Ring D5

Strategies for Regiospecific Deuteration of the Aromatic Ring

The foundational step in synthesizing the target compound is the selective replacement of hydrogen with deuterium (B1214612) on the phenyl ring of L-phenylalanine. This process must be efficient and must not compromise the stereochemical integrity of the chiral center.

Deuterium Exchange and Catalytic Hydrogenation Methods for Phenyl Ring Labeling

Catalytic exchange methods are prominent for achieving high levels of deuteration on aromatic rings. Improved techniques for the synthesis of [2,3,4,5,6-2H5]phenylalanine have been developed that yield isotopic substitution levels greater than 95%. nih.gov These methods often employ a catalyst, such as palladium on carbon (Pd/C), in a deuterium-rich environment (e.g., D₂O or D₂ gas) to facilitate the exchange of aromatic protons with deuterium atoms.

Another powerful approach involves the use of deuterated strong acids. For instance, deuterated trifluoromethanesulfonic acid (TfOD) can serve as both the deuterium source and the catalyst for the exchange reaction on aromatic amino acids. researchgate.net This method allows for the direct electrophilic deuteration of the aromatic ring. Detailed analysis shows that this technique can achieve equal hydrogen/deuterium exchange across the available positions on the phenylalanine ring while importantly retaining the original stereochemistry of the amino acid. researchgate.net The reaction conditions, such as temperature and time, can be controlled to manage the extent of deuterium incorporation. researchgate.net

The table below summarizes common catalytic methods for phenyl ring deuteration.

Method Deuterium Source Catalyst Key Features Reference
Catalytic ExchangeD₂O / D₂ gasHeterogeneous (e.g., Pd/C)High isotopic enrichment (>95%); requires careful optimization of conditions. nih.gov
Acid-Catalyzed ExchangeDeuterated Trifluoromethanesulfonic Acid (TfOD)TfOD (acts as catalyst)Retains stereochemistry; controllable exchange rate; rapid reaction. researchgate.net

N-Terminal tert-Butoxycarbonyl (Boc) Protection Chemistry

Following the successful deuteration of the aromatic ring, the amino group of L-phenylalanine-d5 must be protected to facilitate its use in further synthetic applications, such as peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its straightforward removal under mild acidic conditions. chemimpex.com

Optimized Synthetic Routes for Boc Group Installation in L-Phenylalanine Derivatives

The most common and efficient method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org This reaction is typically performed in a mixed solvent system, such as aqueous tert-butyl alcohol or dioxane, in the presence of a base like sodium hydroxide (B78521) or triethylamine. orgsyn.orgpatsnap.com The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.

The procedure has been optimized for large-scale, safe, and experimentally simple preparation. orgsyn.org A typical reaction involves dissolving L-phenylalanine in a solvent mixture, adding the base, and then adding di-tert-butyl dicarbonate dropwise. orgsyn.org The reaction is often stirred overnight at room temperature to ensure completion. orgsyn.org

The table below outlines typical conditions for the Boc protection of L-phenylalanine.

Reagent Base Solvent System Key Reaction Parameters Reference
Di-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (NaOH)Dioxane / WaterCooled to 2.5±2.5°C during base addition. patsnap.com
Di-tert-butyl dicarbonate (Boc₂O)TriethylamineAcetone (B3395972) / WaterStirred for 4 hours; acetone removed under reduced pressure. patsnap.com
Di-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (NaOH)tert-Butyl alcohol / WaterStirred overnight at room temperature; pH reaches 7.5-8.5. orgsyn.org

Chemo- and Regioselective Protection Strategies in Multi-functionalized Amino Acids

While phenylalanine itself has only two primary functional groups (the α-amino and α-carboxyl groups), the principles of chemo- and regioselectivity are crucial in amino acid chemistry, particularly when dealing with amino acids that have additional reactive side chains (e.g., lysine, aspartic acid, or the synthetic p-amino-L-phenylalanine). nih.govacs.org Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.com

In the context of Boc protection of standard amino acids like phenylalanine, the primary challenge is achieving N-acylation without promoting side reactions. The reaction conditions are optimized to favor the nucleophilic attack of the amino group on Boc₂O. The carboxyl group is typically deprotonated by the base to form a carboxylate salt, which is significantly less nucleophilic and thus unreactive towards Boc₂O. This inherent difference in reactivity allows for the chemoselective protection of the amino group. orgsyn.org For more complex amino acids, a carefully planned protecting group strategy is essential to ensure that only the desired functional group is modified. nih.goveurpepsoc.com

Purification and Isolation Methodologies for High-Purity L-Phenylalanine-N-T-BOC (RING-D5)

The final stage in the synthesis is the purification and isolation of the target compound to a high degree of purity. The workup and purification protocol is critical for removing unreacted starting materials, byproducts (such as tert-butyl alcohol), and any residual reagents. orgsyn.org

A standard purification sequence begins after the Boc protection reaction is complete. The reaction mixture is typically acidified, which protonates the carboxylate group and any excess base. orgsyn.org This is followed by extraction of the Boc-protected amino acid into an organic solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.orgpatsnap.com The organic layers are then combined, washed with water or brine to remove water-soluble impurities, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. orgsyn.org

After removing the solvent under reduced pressure, the crude product is often obtained as a viscous oil. orgsyn.orggoogle.com Crystallization is a key step to achieve high purity. This can be induced by treating the oil with a non-polar solvent like hexane (B92381) or diethyl ether and allowing it to stand, sometimes in a refrigerator. orgsyn.org Seeding the oil with a small crystal of pure N-Boc-L-phenylalanine can significantly facilitate solidification. patsnap.comgoogle.com The resulting white solid is then collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield the final, highly pure product. orgsyn.orggoogle.com In some cases, silica (B1680970) gel column chromatography may be employed to purify the product before crystallization. orgsyn.org

Purification Step Purpose Reagents/Solvents Reference
Acidification & ExtractionTo protonate the carboxylate and separate the product from aqueous phase.Potassium hydrogen sulfate or HCl; Ethyl acetate or Diethyl ether. orgsyn.org
WashingTo remove residual water-soluble impurities.Water, Saturated sodium bicarbonate solution, Brine. orgsyn.org
Drying & EvaporationTo remove water and the extraction solvent.Anhydrous Na₂SO₄ or MgSO₄; Rotary evaporator. orgsyn.org
Crystallization/SolidificationTo obtain a high-purity solid from the crude oil.Hexane, Cyclohexane, or Diethyl ether; Seeding with pure crystals. orgsyn.orgpatsnap.comgoogle.com
Filtration & Final DryingTo isolate the pure product and remove residual solvent.Büchner funnel; Vacuum oven. orgsyn.orggoogle.com

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are indispensable for the purification and analysis of isotopically labeled compounds like L-Phenylalanine-N-t-BOC (ring-D5). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer the high resolution required to separate the target compound from unlabeled or partially labeled analogues and other synthetic impurities. alexandraatleephillips.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating single amino acids with minimal isotopic contamination. nih.gov Several HPLC modes can be employed for the purification of L-Phenylalanine-N-t-BOC (ring-D5).

Reversed-Phase HPLC (RP-HPLC): This is a common method where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. For Boc-protected amino acids, which are more lipophilic than their unprotected counterparts, RP-HPLC is highly effective. orgsyn.org A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

Ion-Pair HPLC: This technique can be used for underivatized amino acids and involves adding an ion-pairing agent to the mobile phase to enhance retention and separation on a reversed-phase column. nih.govox.ac.uk

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating complex mixtures of amino acids. nih.govnih.gov

The primary goal in the context of L-Phenylalanine-N-t-BOC (ring-D5) is to separate the desired pentadeuterated species from d0 to d4 versions. While HPLC is excellent for chemical purity, separating isotopologues solely by HPLC can be challenging. However, it effectively removes non-deuterated starting materials and other byproducts. The use of HPLC coupled with mass spectrometry (LC-MS) is a powerful analytical tool for confirming the purity and isotopic enrichment of the collected fractions. oup.comrsc.org

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive method for the quantitative analysis of deuterated and non-deuterated amino acids. nih.govnih.gov To make amino acids like phenylalanine volatile enough for GC analysis, they must first be derivatized. alexandraatleephillips.com Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. For instance, N-trifluoroacetyl methyl esters or N-heptafluorobutyryl isobutyl esters have proven suitable for the analysis of phenylalanine and its isotopologues. nih.govnih.gov

Using selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS), GC-MS can accurately determine the isotopic ratio of the compound, quantifying the abundance of the desired d5-labeled molecule. nih.govnih.gov This technique can detect very low levels of enrichment and is crucial for verifying the isotopic purity of the final product. nih.gov

Table 1: Comparison of Chromatographic Techniques for L-Phenylalanine-N-t-BOC (ring-D5) Purification and Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.govSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. alexandraatleephillips.com
Sample State Liquid/Solution nih.govVolatile (requires derivatization) alexandraatleephillips.comnih.gov
Primary Use Preparative purification and analytical quantification. nih.govox.ac.ukHigh-sensitivity quantitative analysis and isotopic ratio determination. nih.govnih.gov
Common Modes Reversed-Phase, Ion-Pair, Mixed-Mode. nih.govnih.govGC-MS (with SIM or MS/MS). nih.gov
Advantages No derivatization required for the Boc-protected compound; scalable for purification. alexandraatleephillips.comHigh sensitivity and selectivity for isotopologue analysis. alexandraatleephillips.comnih.govnih.gov
Limitations May have lower resolution for separating isotopologues compared to GC-MS.Destructive sample preparation (derivatization); less suited for preparative scale. alexandraatleephillips.com

Crystallization and Recrystallization Protocols for Isotopic Purity Enhancement

Crystallization is a critical final step for purifying L-Phenylalanine-N-t-BOC (ring-D5) and enhancing its isotopic purity. This technique separates the compound based on differences in solubility, allowing for the isolation of a highly pure, crystalline solid from a solution containing impurities.

The general procedure for crystallizing N-Boc-L-phenylalanine, which can be adapted for its deuterated analogue, often involves dissolving the crude product in a suitable solvent and then inducing precipitation by adding an anti-solvent or by cooling. orgsyn.org

A typical protocol would involve:

Dissolution: The crude L-Phenylalanine-N-t-BOC (ring-D5), obtained after synthesis and initial workup, is dissolved in a minimal amount of a solvent in which it is soluble, such as ethyl acetate or diethyl ether. orgsyn.orgorgsyn.org

Inducing Crystallization: A nonpolar anti-solvent, like hexane or pentane, is slowly added to the solution with stirring. orgsyn.orgorgsyn.org The addition of the anti-solvent decreases the solubility of the target compound, causing it to crystallize out. Alternatively, the solution can be concentrated and then cooled in a refrigerator to induce crystallization. orgsyn.org

Isolation and Washing: The resulting white precipitate is collected by filtration, typically using a Büchner funnel. The crystals are then washed with a cold anti-solvent (e.g., cold pentane) to remove any residual soluble impurities. orgsyn.org

Drying: The purified crystals are dried under reduced pressure at ambient temperature to remove all traces of solvent. orgsyn.org

This process can be repeated (recrystallization) to further improve both chemical and isotopic purity. Each crystallization step can selectively remove impurities, including isotopologues with fewer deuterium atoms, as they may exhibit slightly different crystal packing or solubility properties. While the physical property differences between isotopologues are subtle, carefully controlled crystallization can be effective in enriching the desired d5 compound. rsc.org The purity of each crop of crystals can be rigorously checked by HPLC and the isotopic enrichment confirmed by mass spectrometry. orgsyn.orgrsc.org

Table 2: Illustrative Recrystallization Protocol for Purity Enhancement

StepActionPurposeKey Parameters
1. Dissolution Dissolve crude product (e.g., 10 g) in a suitable solvent (e.g., Diethyl Ether). orgsyn.orgTo create a saturated or near-saturated solution from which pure crystals can form.Use minimal solvent volume at room temperature.
2. Addition of Anti-solvent Slowly add a nonpolar anti-solvent (e.g., Hexane) with stirring. orgsyn.orgorgsyn.orgTo decrease the solubility of the target compound and induce precipitation.Slow addition rate; monitor for the onset of cloudiness/precipitation.
3. Maturation Allow the mixture to stand, often at reduced temperature (e.g., in a refrigerator overnight). orgsyn.orgTo allow for complete crystallization and the formation of larger, more perfect crystals.Temperature: 0-4 °C; Time: 12-24 hours.
4. Collection Collect the white precipitate by vacuum filtration.To separate the solid crystals from the mother liquor containing impurities.Use a Büchner funnel and appropriate filter paper.
5. Washing Wash the collected crystals with a small amount of cold anti-solvent (e.g., cold Hexane). orgsyn.orgTo rinse away any remaining mother liquor and soluble impurities from the crystal surfaces.Use minimal volume of pre-chilled solvent.
6. Drying Dry the crystals under reduced pressure. orgsyn.orgTo remove residual solvents to obtain the final, pure product.Ambient temperature, <1 mmHg pressure.

Advanced Analytical Applications of L Phenylalanine N T Boc Ring D5

Mass Spectrometry (MS) for Quantitative Analysis and Mechanistic Elucidation

The presence of five deuterium (B1214612) atoms imparts a predictable mass shift, making L-Phenylalanine-N-T-BOC (RING-D5) an invaluable asset in mass spectrometry-based applications for quantification and the study of molecular structures and reactions.

Isotope Dilution Mass Spectrometry (IDMS) as an Internal Standard in Proteomics and Metabolomics

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise quantification of molecules in complex biological samples. The strategy involves adding a known quantity of a stable isotope-labeled version of the analyte—the target molecule—to a sample. This labeled compound, or internal standard, is nearly identical chemically to the endogenous (natural) analyte but is distinguishable by its higher mass.

L-Phenylalanine-N-T-BOC (RING-D5), and its deprotected form L-Phenylalanine (RING-D5), serve as ideal internal standards for the quantification of natural phenylalanine in proteomics and metabolomics research. isotope.comisotope.com Because the deuterated standard behaves identically to the natural analyte during sample preparation, extraction, and ionization in the mass spectrometer, it effectively compensates for any sample loss or variability. The ratio of the mass spectrometer signal of the natural analyte to the known amount of the added deuterated standard allows for precise calculation of the analyte's concentration.

For example, in a study quantifying hippuric acid and benzoic acid in monkey urine, L-phenylalanine-ring-D5 was selected as the internal standard due to its structural similarity and reproducible response in the mass spectrometer. researchgate.net This highlights its utility beyond the direct measurement of phenylalanine, where it can be used as a reliable standard for structurally related metabolites. The use of such standards is crucial for applications like clinical diagnostics, such as screening for phenylketonuria (PKU), and for studying metabolic flux. nih.gov

Table 1: Example of SRM Transitions for Analytes and a Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Application Note
Hippuric Acid (HA) 178.1 105.1 Quantitation in Urine researchgate.net
Benzoic Acid (BA) 121.0 77.0 Quantitation in Urine researchgate.net

This table is illustrative, based on data for related compounds, showing the principle of Selected Reaction Monitoring (SRM) in IDMS.

Fragmentation Pathway Analysis and Isotopic Signature Interpretation in Deuterated Amino Acid Derivatives

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and breaking it apart to produce a spectrum of fragment ions (product ions). This fragmentation pattern is a structural fingerprint of the molecule. When using isotopically labeled compounds like L-Phenylalanine-N-T-BOC (RING-D5), the deuterium atoms act as markers that help elucidate these fragmentation pathways.

By comparing the MS/MS spectrum of the natural compound with its deuterated analogue, researchers can pinpoint which fragments retain the labeled part of the molecule. For L-Phenylalanine-N-T-BOC (RING-D5), fragments containing the phenyl ring will be shifted by 5 mass units compared to the unlabeled version. This information is critical for confirming the identity of metabolites and understanding how molecules break down under specific conditions.

A study analyzing L-phenylalanine-ring-D5 in negative ionization mode identified its precursor ion and key fragment ions, demonstrating how the isotopic signature is carried through the fragmentation process. researchgate.net This ability to track specific structural moieties is essential for distinguishing between isomers and for building reliable fragmentation libraries used in large-scale metabolomics and proteomics experiments.

Application in High-Resolution Mass Spectrometry for Comprehensive Omics Profiling

High-resolution mass spectrometry (HRMS), using instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provides extremely accurate mass measurements. This capability allows for the confident identification of compounds in complex mixtures based on their elemental formula.

In "omics" fields, which study entire sets of molecules like proteins (proteomics) or metabolites (metabolomics), HRMS is used to generate comprehensive profiles of biological systems. Stable isotope-labeled standards, including deuterated phenylalanine derivatives, are crucial in these studies. They serve as "anchor points" in the complex data, helping to confirm the identity of detected features and to ensure accurate quantification across different samples.

For instance, studies using L-[ring-13C6]-phenylalanine, another isotopically labeled version, with MALDI-FT-ICR mass spectrometry imaging have successfully traced its uptake and metabolic conversion to tyrosine directly in cancer tissue sections. nih.govnih.gov This approach reveals the spatial distribution and kinetics of amino acid metabolism within a tumor's microenvironment. nih.govnih.gov L-Phenylalanine-N-T-BOC (RING-D5) is similarly applied in such HRMS-based methods to provide high-confidence quantitative data for large-scale profiling, enabling a deeper understanding of metabolic reprogramming in diseases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and observing the motion of molecules in solution and in the solid state. The introduction of deuterium at specific sites, as in L-Phenylalanine-N-T-BOC (RING-D5), provides a unique probe for these studies.

Deuterium Isotope Effects on Proton and Carbon NMR Chemical Shifts

The replacement of a proton (¹H) with a deuteron (B1233211) (²H or D) can cause small but measurable changes in the NMR chemical shifts of nearby nuclei, such as ¹H and ¹³C. These are known as deuterium isotope effects. The magnitude and direction of these shifts are sensitive to the local electronic environment, molecular geometry, and hydrogen bonding. nih.gov

In L-Phenylalanine-N-T-BOC (RING-D5), the five deuterium atoms on the phenyl ring primarily affect the chemical shifts of the remaining ring protons (if any) and the ring carbons. The primary isotope effect is the disappearance of the proton signals from the deuterated positions. Secondary effects are observed on the chemical shifts of the neighboring carbon atoms. These effects can be used to:

Aid in Signal Assignment: The specific absence or shifting of signals in the ¹H and ¹³C NMR spectra helps to unambiguously assign resonances to specific atoms in the molecule.

Table 2: General Principles of Deuterium Isotope Effects on NMR Chemical Shifts

Isotope Effect Type Description Typical Observation
Primary Effect on the nucleus directly replacing the isotope. Disappearance of the ¹H signal at the deuterated position.
Secondary (e.g., ²ΔC(D)) Effect on a nucleus two bonds away from the deuterium. A small upfield or downfield shift in the ¹³C spectrum for carbons adjacent to the C-D bond.

| Long-Range | Effect on nuclei multiple bonds away. | Smaller shifts that can be transmitted through the molecular framework or through space via hydrogen bonds. nih.gov |

Utilization in Biomolecular NMR for Probing Protein Conformation and Dynamics

One of the most powerful applications of site-specifically deuterated amino acids is in biomolecular NMR studies of proteins. isotope.com Proteins are not static structures; they are dynamic entities whose functions often depend on internal motions occurring over a wide range of timescales. utoronto.ca

When a deuterated amino acid like L-Phenylalanine (RING-D5) is incorporated into a protein, it serves as a non-perturbative probe of its local environment and dynamics. Phenylalanine residues are often found buried in the hydrophobic core of proteins. The dynamics of these aromatic rings, such as 180° "flips" about the Cβ-Cγ bond, reflect the flexibility and packing of the protein interior. utoronto.ca

Solid-state deuterium (²H) NMR is particularly well-suited to study these motions. A study of L-phenylalanine-d5 bound to the enzyme carboxypeptidase A used ²H NMR to analyze the motion of the phenyl ring within the enzyme's active site. nih.gov By simulating the deuterium NMR lineshapes, the researchers determined that the phenyl ring undergoes rapid π-flips, and they could quantify the rate of this motion. nih.gov This provides direct insight into the dynamic interactions between a ligand and its binding pocket, which is crucial for understanding molecular recognition and enzyme function.

Solid-State NMR Applications for Enzyme-Bound Ligand Dynamics Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state. The use of isotopically labeled compounds like L-Phenylalanine-d5, deuterated on the phenyl ring, is instrumental in these studies, particularly for probing the behavior of ligands when bound to enzymes.

In one notable study, deuterium NMR spectra of L-phenylalanine-d5 were analyzed in cross-linked polycrystalline samples of carboxypeptidase A. nih.govnih.gov This research aimed to characterize the dynamics of the ligand while it was bound to the enzyme. The simulations of the deuterium powder pattern line shapes revealed that the phenyl ring of the bound phenylalanine undergoes π-flips. nih.govnih.gov The rate of these flips was found to be dependent on the water content of the sample, increasing from 3 x 10⁴ Hz at 6% water content to 1 x 10⁵ Hz at 21% water content. nih.gov

Furthermore, the study indicated that the ligand exchanges with an essentially isotropic environment within the crystal at a rate of approximately 2.5 x 10⁻³ Hz. nih.gov The spectral simulations that accurately mirrored the experimental results suggested that significant wobbling of the phenyl ring's rotation axis was not a major factor, which aligns with the binding interactions previously identified through X-ray crystallography. nih.gov

Parameter Finding
Ligand Motionπ-flips of the phenyl ring
Rate of π-flips (6% water)3 x 10⁴ Hz
Rate of π-flips (21% water)1 x 10⁵ Hz
Ligand Exchange Rate~2.5 x 10⁻³ Hz

These findings highlight the utility of using ring-deuterated L-phenylalanine in conjunction with solid-state NMR to gain detailed insights into the dynamic interactions between a ligand and its enzyme binding site.

Chromatographic Method Development for Deuterated Amino Acid Derivatives

Chromatography is a cornerstone of analytical chemistry, and the analysis of amino acids and their derivatives often requires specialized method development to achieve accurate and reliable results. The use of deuterated standards and derivatization techniques plays a crucial role in enhancing the performance of chromatographic methods.

The enantiomeric purity of amino acids and their derivatives is a critical quality attribute, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric composition of chiral compounds.

Various chiral stationary phases (CSPs) have been investigated for the separation of phenylalanine enantiomers. researchgate.net Studies have shown that CSPs based on teicoplanin and ristocetin (B1679390) can achieve baseline separation in reversed-phase mode. researchgate.net For instance, a teicoplanin-based CSP using a mobile phase of acetonitrile (B52724) and water (75/25, v/v) at 23°C resulted in a resolution value of 1.59. researchgate.net Similarly, a ristocetin-based CSP with a mobile phase of acetonitrile and water (60/40, v/v) at the same temperature achieved a resolution of 2.75. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely employed for their broad chiral recognition capabilities. windows.net

The development of such methods is essential for ensuring the quality of starting materials like L-Phenylalanine-N-t-BOC (ring-D5), which is used in the synthesis of peptides where the stereochemistry is critical.

Chiral Stationary Phase Mobile Phase (Acetonitrile/Water, v/v) Resolution
Teicoplanin-based75/251.59
Ristocetin-based60/402.75

The analysis of amino acids in complex biological matrices by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) often necessitates derivatization. nih.govrsc.orgsigmaaldrich.com Derivatization serves to increase the volatility of the analytes for GC analysis and to improve their chromatographic behavior and detection sensitivity in both GC and LC. sigmaaldrich.com

For GC-MS analysis, a common approach is a two-step derivatization process. nih.gov The carboxyl groups of amino acids can be esterified, for example, by heating with 2 M HCl in methanol (B129727). nih.gov Subsequently, the amino, hydroxyl, and thiol groups can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivatives are more volatile and provide characteristic mass spectra, facilitating their identification and quantification. The use of deuterated derivatizing agents, such as deuterated methanol (CD₃OD), can be employed to prepare stable-isotope labeled internal standards for accurate quantification. nih.gov Another common silylation reagent used for derivatizing amino acids for GC-MS is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

In LC-MS/MS, derivatization can enhance the hydrophobicity and basicity of amino acids, leading to improved retention on reversed-phase columns and increased ionization efficiency for mass spectrometric detection. rsc.org For instance, derivatization of amino, carboxyl, and phenolic hydroxyl groups with 1-bromobutane (B133212) has been shown to significantly improve the sensitivity of detection for a range of amino acids. rsc.org Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is also widely used due to the stability of the resulting derivatives and their suitability for both fluorescence and UV detection. creative-proteomics.com

L Phenylalanine N T Boc Ring D5 in Biochemical Pathway Elucidation and Metabolic Flux Analysis

Stable Isotope Tracer Studies in In Vitro and Ex Vivo Biological Systems

Stable isotope tracers, such as L-Phenylalanine-N-t-BOC (ring-D5), are instrumental in tracking the metabolic fate of molecules within controlled laboratory settings. The deuterium (B1214612) atoms on the phenyl ring act as a "heavy" label that can be detected using mass spectrometry, allowing researchers to distinguish the tracer from its naturally occurring, unlabeled counterpart. nih.govresearchgate.net

Investigations into Aromatic Amino Acid Metabolism and Hydroxylation Pathways

The conversion of phenylalanine to tyrosine, a critical step in amino acid catabolism, is catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgnih.gov Studies utilizing ring-deuterated phenylalanine have been pivotal in understanding this hydroxylation reaction. nih.gov By infusing L-[ring-2H5]phenylalanine and monitoring the appearance of labeled tyrosine, researchers can quantify the rate of this conversion in vivo. nih.gov

These tracer studies have revealed important details about the regulation of phenylalanine metabolism. For instance, they have been used to compare the kinetics of phenylalanine conversion to tyrosine in both fasted and fed states, providing insights into how nutrient availability affects this pathway. nih.gov Such investigations are crucial for understanding metabolic disorders like phenylketonuria (PKU), which results from deficient PAH activity. nih.govnih.gov

Elucidation of Metabolic Interconversions and Fluxes Using Isotopic Tracers

Isotopic tracers like L-Phenylalanine-N-t-BOC (ring-D5) are essential for metabolic flux analysis, which seeks to quantify the rates of metabolic reactions within a biological system. By introducing the labeled compound, researchers can follow its incorporation into various downstream metabolites, thereby mapping and quantifying the flow of carbon through different pathways. researchgate.netnih.govamanote.com

The use of deuterated phenylalanine has been instrumental in defining the metabolic link between phenylalanine and tyrosine. nih.gov These studies have not only confirmed that phenylalanine is a precursor for tyrosine synthesis but have also allowed for the quantification of this conversion rate under various physiological conditions. researchgate.netnih.gov This information is vital for constructing accurate models of human amino acid metabolism. nih.gov

Kinetic Isotope Effects (KIE) in Enzymatic Reactions Involving Phenylalanine

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful probe for investigating enzyme mechanisms.

Deuterium Isotope Effects on Enzyme Catalysis and Reaction Mechanisms

These KIE studies, often performed on wild-type and mutant enzymes, help to dissect the individual steps of the catalytic mechanism, including substrate binding, oxygen activation, and product release. acs.orgumich.edunih.gov

Application in Understanding Rate-Limiting Steps and Transition States

Furthermore, the magnitude of the KIE can provide information about the geometry of the transition state—the high-energy intermediate state between substrate and product. A large primary KIE is consistent with a transition state where the C-H bond is significantly broken. This level of detail is crucial for building accurate computational models of enzyme catalysis and for designing specific enzyme inhibitors.

Analysis of Protein Dynamics and Turnover Using Deuterated Amino Acid Labeling

The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental cellular process. youtube.com Deuterated amino acids, including deuterated phenylalanine, are invaluable tools for measuring the rates of protein synthesis and breakdown in various tissues. nih.govmetsol.com

In a typical experiment, a deuterated amino acid is administered, and its incorporation into newly synthesized proteins is monitored over time using mass spectrometry. nih.govmetsol.com This approach, often referred to as metabolic labeling, allows for the determination of the fractional synthesis rate of individual proteins or the entire proteome. nih.gov By sampling tissues at different time points, researchers can create a dynamic picture of protein turnover. nih.gov

Studies using deuterated amino acids have revealed that protein degradation rates vary significantly between different tissues, with liver and kidney proteins turning over much faster than those in skeletal muscle. nih.gov This information is critical for understanding how protein metabolism is regulated in response to factors like diet, exercise, and disease.

Interactive Data Table: Research Findings on Phenylalanine Metabolism

Parameter Measured Tracer Used Key Finding Organism/System
Phenylalanine to Tyrosine ConversionL-[ring-2H5]phenylalanineSignificantly higher conversion rate with 13C-phenylalanine tracer compared to 2H5-phenylalanine. nih.govHuman
Kinetic Isotope Effect (kcat)[2H5]phenylalanineDkcat of 1.2-1.4, indicating hydroxylation is not solely rate-limiting. acs.orgChromobacterium violaceum Phenylalanine Hydroxylase
Tautomerization Isotope EffectPartially deuterated phenylalanineA large isotope effect of 5.1 was observed. acs.orgChromobacterium violaceum Phenylalanine Hydroxylase
Protein Degradation RateDeuterated essential amino acidsMedian degradation rate is lower in muscle than in liver or kidney. nih.govMouse

Incorporation into Newly Synthesized Peptides and Proteins for Turnover Studies

The use of stable isotope-labeled amino acids is a cornerstone of modern proteomics for studying the dynamics of protein synthesis and degradation, collectively known as protein turnover. nih.gov L-Phenylalanine-N-t-BOC (ring-D5) serves as a crucial reagent in these investigations. The deuterated phenyl ring allows for the differentiation of newly synthesized proteins from the pre-existing protein pool. Once the tert-Butoxycarbonyl (t-BOC) protecting group is removed within the cellular environment, the resulting L-Phenylalanine (ring-D5) becomes available for incorporation into nascent polypeptide chains during translation.

The primary advantage of using a stable isotope like deuterium (D) over radioactive isotopes is the minimal perturbation to the biological system. Researchers can introduce the labeled amino acid into cell cultures or animal models and track its incorporation over time. By using mass spectrometry, the enrichment of the deuterated phenylalanine in specific proteins can be precisely quantified. nih.gov This provides a direct measure of the rate of protein synthesis.

A key application is in determining the fractional synthesis rate (FSR) of proteins in various tissues. By measuring the abundance of the D5-labeled phenylalanine relative to the unlabeled form in protein hydrolysates at different time points, researchers can calculate how quickly new proteins are being made. This technique has been instrumental in understanding how protein synthesis rates change in response to different physiological states, such as feeding, exercise, or disease.

One highly sensitive method involves the gas chromatography/mass spectrometry (GC/MS) analysis of D5-phenylalanine enrichment. nih.gov In this approach, phenylalanine extracted from tissue protein is enzymatically converted to phenylethylamine. This derivative is then further modified to enhance its volatility and detection by GC/MS. This method is sensitive enough to detect very low levels of enrichment, making it ideal for studies where only small amounts of tissue are available or when turnover rates are slow. nih.gov

The precision of this technique allows for reliable measurements even at very low enrichment levels, which is a significant advantage for clinical studies in humans. nih.gov The ability to measure both plasma-free and protein-bound D5-phenylalanine with a single instrument simplifies the workflow and improves consistency compared to older methods that required separate instruments for different sample types. nih.gov

Table 1: Research Findings on D5-Phenylalanine for Protein Turnover Analysis

ParameterFindingSignificanceReference
Tracer d5-PhenylalanineStable isotope tracer for measuring protein synthesis. nih.gov
Analytical Method Gas Chromatography/Mass Spectrometry (GC/MS)Allows for measurement of very low enrichment levels (0.002-0.09 atom percent excess). nih.gov
Sample Type Muscle-protein hydrolysateRequires only small amounts of tissue (approx. 1 mg). nih.gov
Precision (Coefficient of Variation) 6.0% at 0.005 atom percent excessHigh precision at low enrichment levels, crucial for clinical studies. nih.gov
Precision (Coefficient of Variation) 1.2% at 0.05 atom percent excessDemonstrates increased precision with higher, yet still low, enrichment. nih.gov

Pulse-Chase Labeling and Time-Resolved Protein Degradation Analysis

Pulse-chase analysis is a powerful experimental strategy used to follow the lifecycle of a population of molecules over time. neb.comnih.gov In the context of proteomics, it is used to determine the rates of protein synthesis and degradation. The technique involves two distinct phases:

The "Pulse": Cells or organisms are exposed for a short period to a medium containing a labeled precursor molecule. In this case, L-Phenylalanine-N-t-BOC (ring-D5) acts as the source for the labeled L-Phenylalanine (ring-D5). During this pulse, all newly synthesized proteins incorporate the deuterium-labeled amino acid. neb.comnih.gov

The "Chase": After the pulse, the labeled medium is replaced with a medium containing an excess of the unlabeled version of the precursor (i.e., normal L-Phenylalanine). This effectively prevents any further incorporation of the labeled amino acid into new proteins. neb.com The "chase" period can last for various lengths of time, from minutes to days.

By collecting samples at different time points during the chase period, researchers can track the fate of the cohort of proteins that were synthesized during the pulse. The rate at which the D5-labeled signal disappears from a specific protein population is a direct measure of its degradation rate. nih.gov

This time-resolved analysis provides detailed insights into the stability of individual proteins. Mass spectrometry is used to identify and quantify the relative amounts of labeled and unlabeled peptides from a given protein at each time point. From this data, the degradation rate constant (k_deg) and the protein half-life (T_1/2) can be calculated. nih.gov This information is critical for understanding how cells regulate their protein content to maintain homeostasis or adapt to new conditions. nih.gov

For example, pulse-chase experiments using stable isotope-labeled amino acids can reveal how the stability of specific proteins is altered by drug treatments, genetic mutations, or environmental stressors. The non-radioactive nature of L-Phenylalanine (ring-D5) makes it particularly suitable for these studies, avoiding the cell stress and DNA damage that can be associated with radioactive labels like ³⁵S-methionine or ³H-proline. nih.gov

Table 2: Generalized Pulse-Chase Experimental Protocol using L-Phenylalanine (ring-D5)

StepProcedurePurpose
1. Preparation Culture cells in a standard medium. Prepare "Pulse" medium containing L-Phenylalanine (ring-D5) and "Chase" medium containing unlabeled L-Phenylalanine.To establish a baseline and prepare the necessary reagents.
2. Pulse Replace the standard medium with the "Pulse" medium for a defined, short duration (e.g., 30 minutes to 2 hours).To label a cohort of newly synthesized proteins with D5-Phenylalanine.
3. Chase Remove the "Pulse" medium, wash the cells, and add the "Chase" medium.To stop the incorporation of the labeled amino acid and begin tracking the fate of the labeled protein cohort.
4. Time-Course Sampling Collect cell samples at various time points during the chase (e.g., 0h, 2h, 6h, 12h, 24h).To capture the change in the amount of labeled protein over time.
5. Analysis Lyse the cells, extract proteins, digest them into peptides, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).To identify peptides and quantify the ratio of D5-labeled to unlabeled forms for specific proteins.
6. Data Interpretation Calculate the rate of disappearance of the D5-labeled signal for each protein to determine its degradation rate and half-life.To obtain quantitative data on protein stability.

Role of L Phenylalanine N T Boc Ring D5 in Peptide Chemistry and Bioconjugation

A Key Component in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acid chains. du.ac.inpeptide.com L-Phenylalanine-N-t-BOC (ring-D5) is readily integrated into this process, serving as a specialized building block for creating peptides with targeted isotopic labels. silantes.com

Crafting Isotopically Labeled Peptides for In-Depth Analysis

The primary application of L-Phenylalanine-N-t-BOC (ring-D5) in SPPS is the synthesis of isotopically labeled peptides and oligopeptides. silantes.comtudublin.ieresearchgate.net These labeled molecules are instrumental in a variety of structural and functional studies. The deuterium (B1214612) atoms on the phenyl ring provide a distinct mass shift, which can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comisotope.comacs.orgisotope.com

In proteomics, these labeled peptides are used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological mixtures. isotope.comisotope.com This allows for precise measurement of protein expression levels and their changes in response to various stimuli. Furthermore, NMR studies of proteins incorporating deuterated amino acids can provide detailed insights into protein dynamics and folding, as the deuterium labeling simplifies complex spectra. acs.orgacs.orgnih.gov

The synthesis of such labeled peptides follows the standard protocols of SPPS, where the protected amino acid is sequentially coupled to a growing peptide chain on a solid support. du.ac.insilantes.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of L-Phenylalanine-N-t-BOC (ring-D5) ensures that the amino group does not participate in unwanted side reactions during the coupling process. medchemexpress.com

Table 1: Applications of Isotopically Labeled Peptides Synthesized with L-Phenylalanine-N-t-BOC (ring-D5)

Application AreaTechniqueResearch Focus
ProteomicsMass Spectrometry (MS)Protein quantitation, biomarker discovery
Structural BiologyNuclear Magnetic Resonance (NMR)Protein structure determination, dynamics, and folding
Drug DevelopmentVariousStudying peptide stability, metabolism, and formulation

This table summarizes the key research areas where peptides labeled with L-Phenylalanine-N-t-BOC (ring-D5) are utilized.

Preserving Chiral Integrity: Strategies to Minimize Racemization

A critical consideration in SPPS is the maintenance of chiral purity. peptide.com The naturally occurring amino acids are in the L-configuration, and any racemization (conversion to the D-isomer) during synthesis can lead to peptides with altered or lost biological activity. chromatographytoday.comnih.gov The risk of racemization is a known challenge in peptide synthesis, particularly for certain amino acids and under specific reaction conditions. gyrosproteintechnologies.comnih.govpeptide.com

Several strategies are employed to minimize racemization during the incorporation of L-Phenylalanine-N-t-BOC (ring-D5) and other amino acids in SPPS:

Optimized Coupling Reagents: The choice of coupling reagent is crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs can suppress racemization. peptide.com

Controlled Reaction Conditions: Lowering the temperature during the coupling step can significantly reduce the rate of racemization. nih.gov For instance, in microwave-assisted SPPS, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids. nih.govresearchgate.net

Use of Hindered Bases: Employing sterically hindered organic bases, such as diisopropylethylamine (DIEA), can help to minimize the abstraction of the alpha-proton, which is the initial step in racemization.

Careful Monitoring: High-performance liquid chromatography (HPLC) using chiral columns is a powerful technique to assess the enantiomeric purity of the final peptide product. nih.govchiraltech.com This allows for the optimization of synthesis conditions to ensure the desired stereochemistry is maintained.

Forging Probes and Bioconjugates for Molecular Interaction Studies

The unique properties of L-Phenylalanine-N-t-BOC (ring-D5) extend beyond its use as a simple building block. It is also instrumental in the development of labeled probes and bioconjugates designed to investigate receptor binding and other molecular interactions.

Precision Labeling: Site-Specific Incorporation Techniques

The ability to introduce a labeled amino acid at a specific position within a peptide or protein is key to creating effective molecular probes. nih.govnih.gov SPPS is inherently a site-specific method, as the amino acids are added in a predetermined sequence. silantes.com This allows for the precise placement of the deuterated phenylalanine residue at a location known to be important for binding or other functions.

This precise labeling enables the creation of biosensors and ligands where the isotopic signature can be used to monitor changes in the local environment of the labeled residue upon interaction with its target. mdpi.comnih.govnih.govmdpi.com For example, a change in the NMR spectrum of the deuterated phenyl ring can indicate a binding event.

Illuminating Interactions: Applications in Ligand-Protein Analysis

Isotopic labeling is a powerful tool for studying the intricacies of ligand-protein interactions. nih.govnih.govacs.org By incorporating L-Phenylalanine-N-t-BOC (ring-D5) into a ligand, researchers can use techniques like mass spectrometry to track the binding of the ligand to its protein target. nih.govnih.govacs.org

One such technique is Stability of Proteins from Rates of Oxidation (SPROX), where the stability of a protein is measured in the presence and absence of a ligand. nih.gov Isotopic labeling can enhance this method by providing a clear signal to quantify the extent of binding and the resulting changes in protein stability. nih.govnih.govacs.org These studies are crucial for understanding the mechanism of action of drugs and for the rational design of new therapeutic agents.

Computational and Theoretical Investigations of Deuterated Amino Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations serve as a powerful theoretical microscope for examining the electronic structure and predicting the spectroscopic characteristics of molecules like L-phenylalanine-N-t-Boc (ring-D5). These computational methods are essential for understanding the nuanced effects of substituting hydrogen with its heavier isotope, deuterium (B1214612).

Density Functional Theory (DFT) Studies on Conformational Preferences and Isotopic Effects

Density Functional Theory (DFT) is a widely used computational method to investigate the conformation-dependent properties of amino acids like L-phenylalanine. nih.gov DFT calculations can determine the optimized geometries and relative energies of different conformers, which are temporary molecular shapes resulting from rotations around single bonds. gelisim.edu.tr For a flexible molecule like phenylalanine, the conformational landscape is complex, governed by several dihedral angles in both the backbone and the side chain. nih.govacs.org Studies have shown that even for the neutral form of phenylalanine, multiple conformers exist with low relative energies, stabilized by various intramolecular interactions. nih.govnih.gov

The introduction of deuterium atoms on the phenyl ring, creating L-phenylalanine-N-t-Boc (ring-D5), introduces isotopic effects. These effects arise from the change in mass, which alters the molecule's zero-point vibrational energy. While the equilibrium geometries are isotope-independent under the Born-Oppenheimer approximation, the vibrational differences can lead to subtle shifts in conformational preferences and reaction barriers. fu-berlin.de For instance, DFT calculations have been used to show how interactions involving the phenyl ring can lower activation barriers for reactions like asparagine deamidation, a process that could be subtly modulated by deuteration. mdpi.com The M05-2X density functional, in particular, has proven effective for molecular systems with noncovalent interactions, which are crucial in determining the conformational preferences of phenylalanine. nih.gov

Table 1: Calculated Relative Free Energies of Phenylalanine Conformers

This table, adapted from DFT calculations on non-deuterated phenylalanine, illustrates the small energy differences between various stable conformations. Isotopic substitution with deuterium would cause minor perturbations to these values.

ConformerRelative Free Energy (cm⁻¹)
I0
II114
IIIa165
IIIb247
IV290
Va363
Vb382
VI400
Data derived from studies on phenylalanine conformers. acs.org

Theoretical Prediction of Deuterium Isotope Effects on NMR and Mass Spectrometry Signatures

Quantum mechanical calculations are highly effective in predicting how deuterium substitution impacts spectroscopic measurements. nih.govescholarship.orgosti.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, substituting hydrogen with deuterium causes predictable changes, known as isotope effects, on the chemical shifts of nearby nuclei like ¹³C and ¹⁵N. fu-berlin.denih.gov These effects are caused by small changes in the vibrational state and equilibrium geometry due to the increased mass of deuterium and the anharmonicity of the potential energy surface. nih.govescholarship.orgescholarship.org Theoretical models can be developed to correlate these isotope effects with molecular structure, such as backbone dihedral angles and hydrogen bonding geometry, providing deep insights into the molecule's conformation in solution. nih.govescholarship.orgosti.gov

In mass spectrometry, the most obvious effect of deuteration is the increase in molecular weight, which for L-phenylalanine-N-t-Boc (ring-D5) is an increase of 5 mass units compared to its non-deuterated counterpart. While this shift is trivial to predict, computational models can also help in understanding more subtle effects, such as potential changes in fragmentation patterns during mass analysis, which can be influenced by the slightly different bond energies of C-D versus C-H bonds.

Molecular Dynamics Simulations for Understanding Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational movie of how deuterated amino acid derivatives move and interact with their environment over time. This technique is invaluable for studying processes like solvation and binding.

Modeling Conformational Space and Dynamics in Various Solvent Environments

MD simulations can effectively model the behavior of amino acids in different solvents by explicitly simulating the interactions between the solute and solvent molecules. nih.gov All-atom, explicit solvent MD simulations have been performed on amino acids, including phenylalanine, at various concentrations to understand their behavior in crowded aqueous environments that mimic the inside of a cell. nih.gov These simulations can reveal how the solvent environment influences the conformational landscape and the dynamics of the amino acid. While specific MD studies on L-phenylalanine-N-t-Boc (ring-D5) are not widely published, the principles and methods are directly applicable. The force fields used in these simulations are critical for accuracy, and studies have shown that while different force fields perform well in reproducing properties like density, they can yield significant differences for other parameters, highlighting the importance of careful force field selection. nih.gov

Simulation of Deuterated Peptide and Protein Interactions with Ligands and Membranes

When a deuterated amino acid is incorporated into a peptide or protein, MD simulations can provide critical insights into its structural and functional role. nih.gov Such simulations are used to study how the substitution affects protein stability, dynamics, and interactions with other molecules (ligands) or with biological membranes. nih.govijbiotech.com For example, MD simulations are used to create rotamer libraries (collections of side-chain conformations) for non-canonical amino acids, which are crucial for computational protein design. nih.gov By modeling deuterated amino acids within peptides, researchers can investigate how the chirality and isotopic labeling of neighboring residues affect conformational preferences. nih.gov These simulations are essential for understanding the subtle relationship between chirality, isotopic labeling, and biomolecular dynamics, which in turn informs the design of peptides with enhanced stability or specific functions. nih.gov

In Silico Design Principles for Optimizing Deuterated Tracers

In silico, or computational, methods are increasingly used to guide the design of molecules for specific purposes, including deuterated tracers for metabolic research. The goal is to optimize the tracer's properties by making targeted modifications to its structure.

One key application is in metabolic pathway optimization. nih.govnih.gov Computational approaches, such as Design of Experiments (DoE), can be used to model how different factors (like enzyme concentrations or, analogously, isotopic labeling patterns) affect a desired outcome (like production yield or tracer stability). nih.govnih.gov By simulating the performance of various designs, researchers can identify the most influential modifications and reduce the number of physical experiments needed. nih.gov For instance, in designing a deuterated tracer, computational models could predict how different deuteration sites affect metabolic breakdown rates. This allows for the rational placement of deuterium to slow down metabolism at specific points, thereby creating a more robust tracer for metabolic flux analysis. While linear models are often effective for these designs, the choice of the computational model and experimental design is crucial for obtaining reliable predictions. nih.govnih.gov These in silico screening cycles help guide synthetic efforts toward the most promising tracer candidates with optimized properties for their intended analytical or biological application.

Rational Design for Enhanced Analytical Performance and Specificity

The introduction of deuterium into L-Phenylalanine to create L-PHENYLALANINE-N-T-BOC (RING-D5) is a deliberate design choice aimed at improving its utility as an internal standard in analytical techniques, particularly mass spectrometry. nih.gov The five deuterium atoms on the phenyl ring create a significant mass shift compared to the unlabeled compound, a critical feature for distinguishing the internal standard from the endogenous analyte. nih.gov

Computational modeling plays a crucial role in confirming that this isotopic substitution does not significantly alter the physicochemical properties of the molecule, which could otherwise affect its behavior during sample preparation and analysis. Techniques such as molecular dynamics simulations can predict whether the deuteration impacts the compound's retention time in chromatographic separations or its ionization efficiency in the mass spectrometer. byu.edu For L-PHENYLALANINE-N-T-BOC (RING-D5), the primary structure and chemical reactivity remain essentially unchanged, ensuring it co-elutes with and has a similar ionization response to its non-deuterated counterpart. medchemexpress.com

The specificity afforded by deuteration is particularly valuable in complex biological matrices like plasma, where numerous other compounds could potentially interfere with the analysis. nih.gov By using selective ion monitoring (SIM) in gas chromatography-mass spectrometry (GC-MS), analysts can specifically track the mass-to-charge ratio (m/z) of the deuterated standard and the non-deuterated analyte, thereby achieving highly accurate quantification. nih.gov

Table 1: Analytical Applications of Deuterated Amino Acids

Analytical Technique Advantage of Deuteration Application Example
Gas Chromatography-Mass Spectrometry (GC-MS) Provides a distinct mass shift for use as an internal standard, enabling accurate quantification. nih.gov Quantitation of phenylalanine and tyrosine in human plasma. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Minimizes isotopic interference and improves signal-to-noise ratio. Pharmacokinetic studies of drugs containing phenylalanine moieties.

Predictive Modeling of Metabolic Fates and Distribution Profiles

Computational models are invaluable for predicting how L-PHENYLALANINE-N-T-BOC (RING-D5) will be metabolized and distributed in a biological system. The primary metabolic pathway for phenylalanine involves its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase, which is predominantly found in the liver. davuniversity.orgmun.canih.gov

Predictive metabolic modeling, often employing quantum mechanics/molecular mechanics (QM/MM) approaches, can simulate the interaction of the deuterated substrate with the active site of phenylalanine hydroxylase. These models can help determine if the deuterium substitution affects the rate of this enzymatic conversion, a phenomenon known as the kinetic isotope effect (KIE). While a significant KIE could alter the metabolic fate of the compound, for ring-deuterated phenylalanine, the effect on the primary hydroxylation reaction is generally considered to be minimal.

Furthermore, computational tools can predict the subsequent metabolic steps. After its conversion to deuterated tyrosine, the molecule can be incorporated into proteins or further degraded into various metabolites. davuniversity.org Predictive models can help to map these potential metabolic pathways and estimate the distribution of the deuterated label among different downstream products. This is crucial for interpreting data from metabolic studies that use L-PHENYLALANINE-N-T-BOC (RING-D5) as a tracer.

In studies of metabolic disorders like Phenylketonuria (PKU), where the activity of phenylalanine hydroxylase is deficient, predictive modeling can help to understand the accumulation of phenylalanine and its alternative metabolites. nih.govreactome.org By simulating the metabolic consequences of this enzyme deficiency, researchers can better interpret the results of loading tests that use deuterated phenylalanine to diagnose and monitor the condition. nih.gov

Table 2: Key Enzymes and Reactions in Phenylalanine Metabolism

Enzyme Reaction Location Relevance to Deuterated Phenylalanine
Phenylalanine Hydroxylase Converts Phenylalanine to Tyrosine. davuniversity.orgreactome.org Primarily Liver. davuniversity.orgnih.gov The primary metabolic step for L-PHENYLALANINE-N-T-BOC (RING-D5). nih.gov
Tyrosine Transaminase Transaminates Tyrosine to p-hydroxyphenylpyruvate. davuniversity.org Liver. davuniversity.org A subsequent step in the degradation pathway of deuterated tyrosine.

Emerging Research Directions and Future Perspectives for L Phenylalanine N T Boc Ring D5

Integration with Multi-Omics Technologies and Systems Biology Approaches

The integration of data from various "omics" fields provides a more holistic understanding of biological systems. L-Phenylalanine-N-T-BOC (RING-D5) is a key component in these multi-faceted approaches, enabling more precise and comprehensive analyses.

Advanced Applications in Quantitative Proteomics and Metabolomics for Comprehensive Biological Insights

Stable isotope-labeled amino acids are crucial for quantitative proteomics and metabolomics, allowing for the precise tracking and quantification of proteins and metabolites. chempep.com The incorporation of L-Phenylalanine-N-T-BOC (RING-D5) into proteins and metabolic pathways allows researchers to differentiate between pre-existing and newly synthesized molecules. This is particularly valuable in pulse-chase experiments designed to study the dynamics of protein turnover and metabolic fluxes.

In quantitative proteomics, this compound can be used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to create an internal standard for mass spectrometry-based quantification. This allows for the accurate measurement of changes in protein abundance across different experimental conditions. columbia.edu In metabolomics, the deuterated ring of L-Phenylalanine-N-T-BOC (RING-D5) serves as a tracer to delineate the metabolic fate of phenylalanine. creative-proteomics.com This can reveal novel metabolic pathways and provide insights into how these pathways are altered in disease states. nih.goviaea.org The use of stable isotopes like deuterium (B1214612) enhances the accuracy of metabolite identification and quantification in complex biological samples. nih.gov

Table 1: Applications in Quantitative Proteomics and Metabolomics

Research Area Application of L-Phenylalanine-N-T-BOC (RING-D5) Expected Insights
Quantitative Proteomics Use in SILAC experiments as an internal standard. Accurate quantification of protein expression changes.
Metabolomics Tracer to follow the metabolic fate of phenylalanine. Elucidation of metabolic pathways and flux analysis. nih.gov
Protein Turnover Studies Pulse-chase labeling to distinguish old vs. new proteins. Measurement of protein synthesis and degradation rates.
Drug Metabolism Studies Tracking the influence of drugs on phenylalanine metabolism. Understanding drug mechanisms and off-target effects.

Data Integration and Network Analysis Strategies for Isotope-Labeled Studies

The vast datasets generated from multi-omics experiments require sophisticated data integration and network analysis strategies. Isotope-labeled studies, such as those using L-Phenylalanine-N-T-BOC (RING-D5), provide dynamic data that can be used to construct and validate computational models of metabolic networks. nih.gov By tracing the flow of the deuterated label through various metabolic pathways, researchers can map the connections between different metabolites and proteins. rpi.edu

This information can be integrated with transcriptomic and proteomic data to build comprehensive systems biology models. These models can then be used to simulate the behavior of biological systems and to generate new hypotheses. For example, by observing how the flux through the phenylalanine metabolic network changes in response to a particular stimulus, researchers can infer the regulatory mechanisms that control this pathway.

Advancements in Automated Synthesis and High-Throughput Labeling Methodologies

The increasing demand for isotopically labeled compounds for research has driven the development of more efficient and automated synthesis methods. These advancements are making compounds like L-Phenylalanine-N-T-BOC (RING-D5) more accessible to the scientific community.

Flow Chemistry and Continuous Manufacturing for Deuterated Amino Acid Production

Flow chemistry, or continuous flow chemistry, is a modern approach to chemical synthesis that offers several advantages over traditional batch processing. aurigeneservices.com In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.comcontractpharma.com This level of control can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. contractpharma.comasymchem.com

The principles of flow chemistry are being applied to the production of deuterated amino acids. Continuous manufacturing processes can be designed to facilitate the hydrogen-deuterium exchange reactions required to introduce deuterium into the aromatic ring of phenylalanine. This approach has the potential to make the production of L-Phenylalanine-N-T-BOC (RING-D5) more efficient and cost-effective.

Automated Platforms for Isotopic Enrichment and Custom Synthesis

The synthesis of isotopically labeled compounds often involves complex, multi-step procedures. Automated synthesis platforms are being developed to streamline these processes, reducing the need for manual intervention and increasing reproducibility. These platforms can be programmed to perform a series of chemical reactions in a predefined sequence, with integrated purification and analysis steps.

Several companies now offer custom synthesis services for stable isotope-labeled compounds, including amino acids with specific labeling patterns. schd-shimadzu.comsigmaaldrich.com These services leverage advanced synthetic chemistry and purification techniques to produce high-purity labeled compounds tailored to the specific needs of the researcher. The availability of these services makes complex molecules like L-Phenylalanine-N-T-BOC (RING-D5) more readily available for a wide range of research applications.

Novel Applications in Mechanistic Enzymology and Biosynthetic Pathway Engineering

Deuterated amino acids are invaluable tools for studying the mechanisms of enzyme-catalyzed reactions and for engineering novel biosynthetic pathways. The substitution of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.gov

By measuring the KIE for an enzyme-catalyzed reaction using a deuterated substrate like L-Phenylalanine-N-T-BOC (RING-D5), researchers can gain insights into the rate-limiting step of the reaction and the nature of the transition state. nih.gov This information is crucial for understanding how enzymes work and for designing potent enzyme inhibitors. For example, a significant KIE upon deuteration of the phenyl ring of phenylalanine would suggest that the cleavage of a C-H bond on the ring is involved in the rate-determining step of the enzymatic reaction. researchgate.net

In the field of biosynthetic pathway engineering, isotopically labeled compounds are used to trace the flow of atoms through a metabolic pathway and to identify the intermediates. By feeding cells with L-Phenylalanine-N-T-BOC (RING-D5) and analyzing the labeling pattern of the downstream products, researchers can elucidate the sequence of reactions in a biosynthetic pathway. researchgate.net This knowledge can then be used to engineer microorganisms to produce valuable chemicals or pharmaceuticals.

Utilizing Deuterium Labeling to Unravel Complex Enzyme Mechanisms

The substitution of hydrogen with its heavier, stable isotope deuterium (²H) in a substrate molecule like L-Phenylalanine-N-T-BOC (RING-D5) serves as a powerful, non-invasive probe for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govmdpi.com This technique primarily leverages the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org Because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, a greater amount of energy is required to break it. Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, the reaction will proceed more slowly with a deuterated substrate. wikipedia.org

By comparing the reaction kinetics of a native (hydrogen-containing) substrate with its deuterated analog, researchers can gain profound insights into the transition state of a reaction and determine whether a specific C-H bond is broken during the slowest step of the catalytic cycle. icm.edu.pl A significant change in reaction rate (a primary KIE) provides strong evidence for the cleavage of the C-D bond in the rate-limiting step. Conversely, smaller changes (secondary KIEs) can provide information about changes in the geometry or hybridization of the labeled carbon atom during the reaction, even if the bond itself is not broken. wikipedia.org

Deuterated amino acids, including isotopologues of phenylalanine, have been instrumental in mechanistic studies of various enzymes. nih.govicm.edu.pl For instance, studies on Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the elimination of ammonia from L-phenylalanine to form cinnamic acid, have utilized [²H5]phenylalanine to probe its mechanism. nih.gov The observation of a kinetic deuterium isotope effect helped in discussing a novel mechanism involving an electrophilic attack at the aromatic ring. nih.gov Similarly, deuterium KIE studies on L-phenylalanine dehydrogenase have been used to investigate the oxidative deamination of tyrosine and the reductive amination of phenylpyruvic acid, revealing that the C-D bond cleavage is a rate-determining step in the deamination process. icm.edu.pl These precise mechanistic details are crucial for understanding enzyme function and for the rational design of specific enzyme inhibitors or catalysts.

Table 1: Research Findings on Enzyme Mechanisms Using Deuterated Phenylalanine

Enzyme Studied Deuterated Substrate Key Finding Mechanistic Implication
Phenylalanine Ammonia-Lyase (PAL) [2H5]Phenylalanine A kinetic deuterium isotope effect of kH/k2H = 1.09 was observed. nih.gov Supports a mechanism involving electrophilic substitution at the aromatic ring during catalysis. nih.gov
L-phenylalanine dehydrogenase (PheDH) [2-2H]-L-Tyrosine (a Phenylalanine analog) A significant KIE (Vmax/KM = 2.87) was measured for oxidative deamination. icm.edu.pl Indicates that the cleavage of the C-H bond at the 2-position is a rate-determining step of the reaction. icm.edu.pl

Role in Engineering Biosynthetic Pathways for Value-Added Products

In the field of metabolic engineering, the primary goal is to redesign the metabolism of host organisms, such as bacteria or yeast, to efficiently produce valuable chemicals, including pharmaceuticals, biofuels, and specialty polymers. researchgate.net Stable isotope-labeled compounds like L-Phenylalanine-N-T-BOC (RING-D5) are indispensable tools in this endeavor, acting as tracers to map and quantify the flow of atoms through complex metabolic networks. mssm.edunih.gov This approach, known as metabolic flux analysis (MFA), provides a detailed snapshot of cellular metabolism in action. rsc.org

The process involves introducing the isotope-labeled substrate (tracer) into a cell culture. nih.gov As the cells metabolize the tracer, the deuterium atoms from the phenyl ring are incorporated into a variety of downstream metabolites. By using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of these labeled atoms and determine the distribution of isotopes in the final products and metabolic intermediates. acs.org

This information is critical for rational pathway engineering. vanderbilt.edu The data generated from tracer experiments allow scientists to:

Quantify Metabolic Fluxes: Determine the in vivo rates of individual enzymatic reactions within a metabolic network, revealing how much of a precursor is channeled through different competing pathways. researchgate.net

Discover Novel Pathways: Elucidate previously unknown biochemical reactions or alternative routes for the synthesis of a compound. acs.org

Validate Engineering Strategies: Confirm that genetic modifications, such as overexpressing a specific gene or knocking out a competing pathway, have the intended effect on metabolic flow. vanderbilt.edu

For example, by feeding an organism a deuterated phenylalanine tracer, engineers can precisely measure how much of it is used for protein synthesis versus how much is converted into other valuable phenylpropanoid compounds. nih.gov If the goal is to maximize the production of a specific phenylpropanoid, and the flux analysis reveals that a large portion of the phenylalanine is being diverted elsewhere, targeted genetic modifications can be made to redirect the metabolic flow towards the product of interest. This data-driven approach significantly accelerates the design-build-test-learn cycle of metabolic engineering, leading to more efficient and high-yielding production strains. researchgate.net

Table 2: Applications of Isotope Tracers in Biosynthetic Pathway Engineering

Application Area Isotope Tracer Example Organism/System Information Gained
Phenylalanine Metabolism L-[ring-2H5]phenylalanine Humans Quantification of the in vivo conversion rate of phenylalanine to tyrosine, crucial for studying metabolic disorders like PKU. nih.govnih.gov
Central Carbon Metabolism 13C-labeled Glucose Tumor Cell Line Evaluation and identification of optimal tracers to precisely estimate fluxes in glycolysis and the pentose phosphate pathway. researchgate.net
Amino Acid Biosynthesis 13C-labeled Glucose Trypanosoma brucei Confirmed known biosynthetic pathways and identified unexpected areas of metabolism by tracking carbon incorporation into 187 different metabolites. acs.org

Q & A

Q. How should researchers report isotopic purity and synthesis yields to ensure reproducibility?

  • Methodological Answer :
  • MIAPE Guidelines : Document MS spectra, NMR shifts, and HPLC chromatograms in supplementary materials.
  • Yield Reporting : Differentiate between chemical yield (mass-based) and isotopic purity (enrichment %) .

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